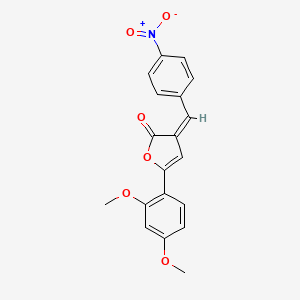
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DNP, is a compound that has been extensively studied for its biological and pharmacological properties. This molecule is a derivative of furanone and has a unique structure that makes it an attractive candidate for various research applications.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to be involved in the inhibition of various enzymes and proteins. 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments include its ease of synthesis, its versatility as a research tool, and its potential as a drug candidate. However, there are also limitations to the use of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of new drugs based on the structure of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone and its potential as an anticancer agent. Other potential research directions include the use of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a fluorescent probe for imaging studies and its potential as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, or 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, is a compound that has been extensively studied for its biological and pharmacological properties. Its unique structure makes it a versatile molecule for research purposes, and it has been used in various applications such as in the development of new drugs and as a fluorescent probe for imaging studies. Although there are limitations to its use, the potential for 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a therapeutic agent and research tool makes it an important molecule for future studies.
Synthesemethoden
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with furanone in the presence of a catalyst. The reaction leads to the formation of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been used in various research applications such as in the development of new drugs, as a fluorescent probe for imaging studies, and as a potential anticancer agent. The unique structure of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone allows it to interact with different biological targets, making it a versatile molecule for research purposes.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-7-8-16(17(11-15)25-2)18-10-13(19(21)26-18)9-12-3-5-14(6-4-12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTMPUCDZATP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)furan-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)

![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)